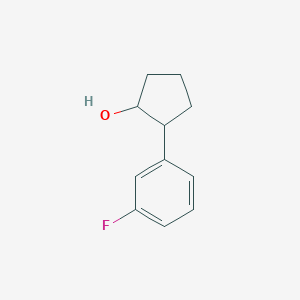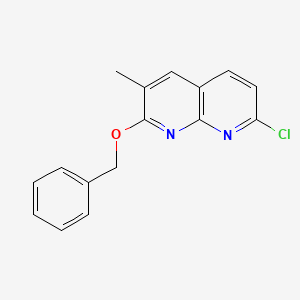
Nandrolone-13C2 Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nandrolone-13C2 Benzoate is a synthetic anabolic steroid and a stable isotope-labeled compound. It is an analog of Nandrolone Benzoate, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of nandrolone derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nandrolone-13C2 Benzoate involves the esterification of Nandrolone with benzoic acid, where the benzoic acid is labeled with carbon-13. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic labeling is consistent and the final product is of high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nandrolone-13C2 Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: The benzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted nandrolone-13C2 derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Nandrolone-13C2 Benzoate is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of nandrolone derivatives.
Biology: Investigating the metabolic pathways and biological effects of nandrolone in living organisms.
Medicine: Researching the pharmacokinetics and therapeutic potential of nandrolone derivatives in treating conditions like anemia and osteoporosis.
Industry: Used as a reference standard in pharmaceutical testing to ensure the quality and consistency of nandrolone-based products.
Wirkmechanismus
Nandrolone-13C2 Benzoate exerts its effects by binding to androgen receptors in the body. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and regulate the transcription of specific genes. The compound also interacts with other molecular targets and pathways, including the progesterone receptor and various signaling pathways like ERK, Akt, and MAPK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone Decanoate: Another ester of nandrolone with a longer carbon chain, used for similar therapeutic purposes.
Nandrolone Phenylpropionate: A shorter ester of nandrolone, known for its faster onset of action.
Testosterone: The primary male sex hormone, structurally similar to nandrolone but with different pharmacological properties.
Uniqueness
Nandrolone-13C2 Benzoate is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed pharmacokinetics and metabolic pathways of nandrolone derivatives is crucial.
Eigenschaften
Molekularformel |
C25H30O3 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1/i15+1,18+1 |
InChI-Schlüssel |
NZGKYNGOBSDZNY-IUVIUAOHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=[13CH][13C](=O)CC[C@H]35 |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


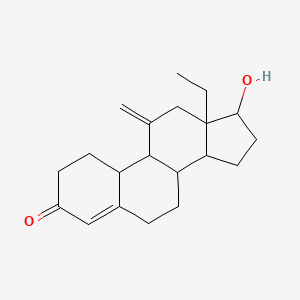
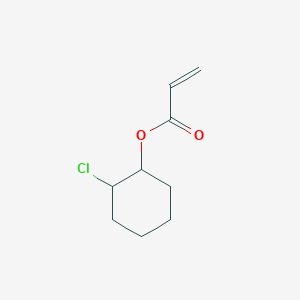
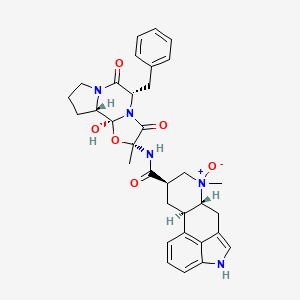
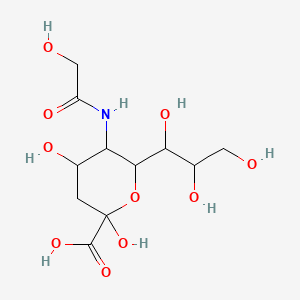
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
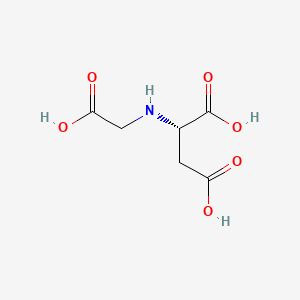
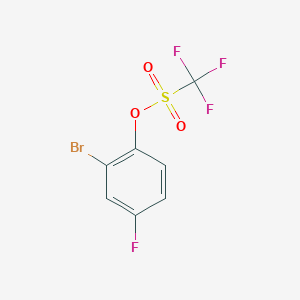
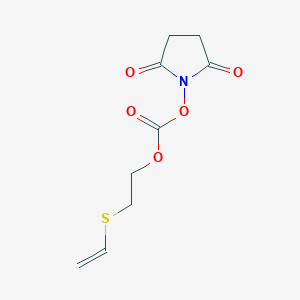
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
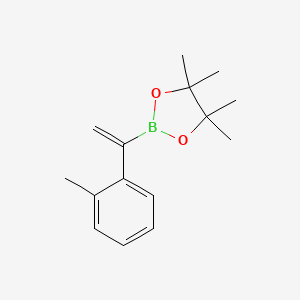
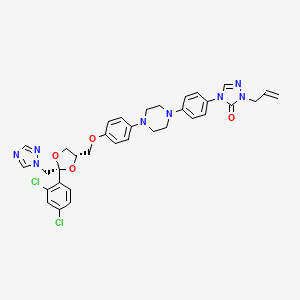
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
